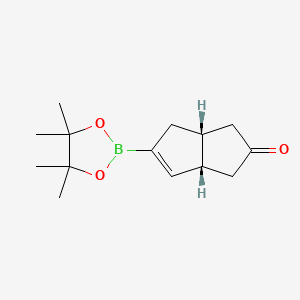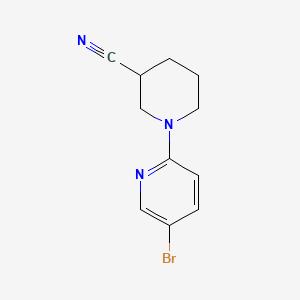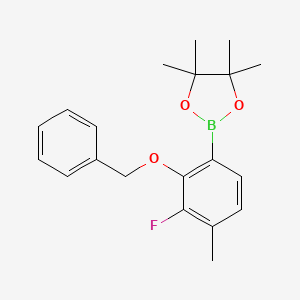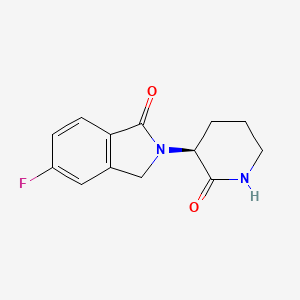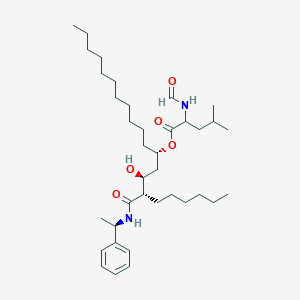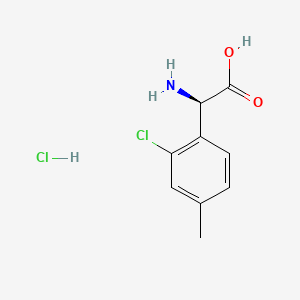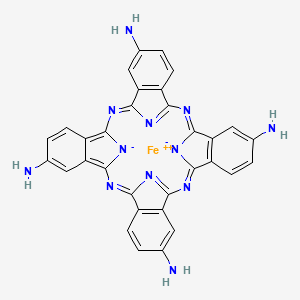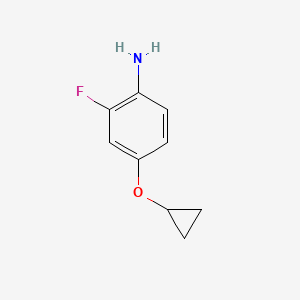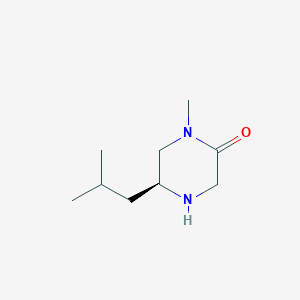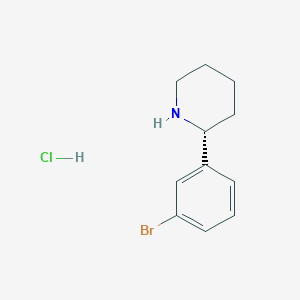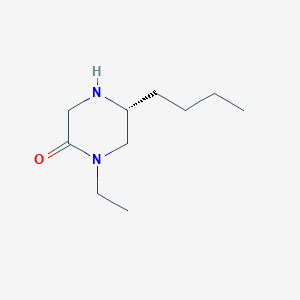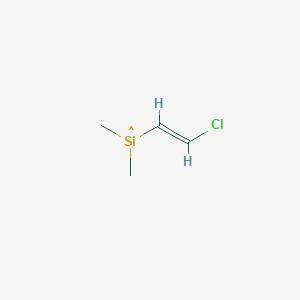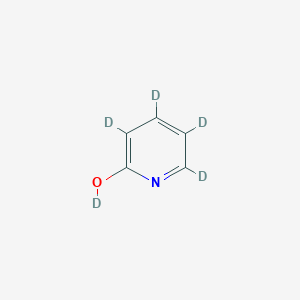
2-Hydroxypyridine-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypyridine-D5 is a deuterated form of 2-Hydroxypyridine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula of this compound is C5D5NO, and it is commonly used as a reference standard in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyridine-D5 typically involves the deuteration of 2-Hydroxypyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, 2-Hydroxypyridine can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized equipment to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypyridine-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridone derivatives.
Reduction: Reduction reactions can convert it to 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces 2-pyridone derivatives.
Reduction: Yields 2-aminopyridine derivatives.
Substitution: Results in various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypyridine-D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-Hydroxypyridine-D5 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms. The compound’s unique isotopic composition makes it valuable for investigating hydrogen-deuterium exchange processes and understanding the role of hydrogen atoms in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypyridine: The non-deuterated form, commonly used in similar applications but lacks the stability and distinct spectroscopic properties of the deuterated version.
2-Pyridone: An isomer of 2-Hydroxypyridine, often used in studies of tautomerism and chemical reactivity.
2-Aminopyridine: A derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Hydroxypyridine-D5 stands out due to its deuterium content, which provides enhanced stability and unique spectroscopic characteristics. This makes it particularly valuable in analytical chemistry and research applications where precise measurements and detailed mechanistic studies are required .
Eigenschaften
Molekularformel |
C5H5NO |
|---|---|
Molekulargewicht |
100.13 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-deuteriooxypyridine |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD |
InChI-Schlüssel |
UBQKCCHYAOITMY-HXRFYODMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])O[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=NC(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



